Cas no 91332-08-0 (2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic Acid)

2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic Acid Chemical and Physical Properties
Names and Identifiers
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- α-amino-1H-Benzimidazole-2-butanoic acid
- 2-AMINO-4-(1H-BENZOIMIDAZOL-2-YL)-BUTYRIC ACID
- CCG-104515
- SR-01000404332-1
- CS-0270464
- EU-0035307
- AKOS016040433
- 2-AMINO-4-(1H-BENZOIMIDAZOL-2-YL)-BUTYRICACID
- 2-AMINO-4-(1H-1,3-BENZIMIDAZOL-2-YL)BUTANOIC ACID
- SCHEMBL5325374
- 2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid
- 2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic acid
- MFCD00447754
- SR-01000404332
- EN300-1838271
- 2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoicacid
- AKOS000272663
- HMS1673H11
- 91332-08-0
- 2-amino-4-(1H-benzimidazol-2-yl)butanoic acid
- STK530896
- 2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic Acid
-
- MDL: MFCD00447754
- Inchi: InChI=1S/C11H13N3O2/c12-7(11(15)16)5-6-10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,12H2,(H,13,14)(H,15,16)
- InChI Key: ULRAOHIYUQZJKV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N
Computed Properties
- Exact Mass: 219.100776666g/mol
- Monoisotopic Mass: 219.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 92Ų
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 055290-1g |
2-Amino-4-(1H-benzo[d]imidazol-2-yl)butyric acid |
91332-08-0 | 1g |
£320.00 | 2022-03-01 | ||
Enamine | EN300-1838271-0.25g |
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic acid |
91332-08-0 | 0.25g |
$723.0 | 2023-09-19 | ||
Enamine | EN300-1838271-1.0g |
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic acid |
91332-08-0 | 1g |
$785.0 | 2023-06-01 | ||
Enamine | EN300-1838271-2.5g |
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic acid |
91332-08-0 | 2.5g |
$1539.0 | 2023-09-19 | ||
Enamine | EN300-1838271-0.5g |
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic acid |
91332-08-0 | 0.5g |
$754.0 | 2023-09-19 | ||
OTAVAchemicals | 5030340404-50MG |
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic acid |
91332-08-0 | 95% | 50MG |
$58 | 2023-06-25 | |
OTAVAchemicals | 5030340404-100MG |
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic acid |
91332-08-0 | 95% | 100MG |
$104 | 2023-06-25 | |
Chemenu | CM682108-250mg |
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid |
91332-08-0 | 95%+ | 250mg |
$2168 | 2024-07-20 | |
Chemenu | CM682108-1g |
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid |
91332-08-0 | 95%+ | 1g |
$2354 | 2024-07-20 | |
Chemenu | CM682108-500mg |
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid |
91332-08-0 | 95%+ | 500mg |
$2262 | 2024-07-20 |
2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic Acid Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
Additional information on 2-amino-4-(1H-1,3-benzodiazol-2-yl)butanoic Acid
Exploring the Versatile Applications of α-amino-1H-Benzimidazole-2-butanoic acid (CAS 91332-08-0)
In the realm of heterocyclic compounds, α-amino-1H-Benzimidazole-2-butanoic acid (CAS 91332-08-0) stands out as a molecule of significant interest to researchers and pharmaceutical developers. This benzimidazole derivative combines the unique structural features of both amino acids and benzimidazoles, making it a valuable building block in medicinal chemistry and drug discovery.
The molecular structure of α-amino-1H-Benzimidazole-2-butanoic acid features a benzimidazole core with an amino-substituted butanoic acid side chain. This particular arrangement contributes to its diverse biological activities and makes it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in addressing some of today's most pressing health challenges, including antimicrobial resistance and chronic inflammatory conditions.
One of the most searched questions regarding CAS 91332-08-0 compounds relates to their biological activity profile. Research indicates that this molecule exhibits interesting pharmacological properties, particularly in modulating certain enzyme systems. The presence of both the benzimidazole moiety and the amino acid functionality allows for unique interactions with biological targets, a feature that has attracted attention in the development of novel therapeutic agents.
In the context of current pharmaceutical trends, α-amino-1H-Benzimidazole-2-butanoic acid derivatives are being investigated for their potential in targeted drug delivery systems. The molecule's ability to serve as a linker or spacer in drug conjugates makes it particularly valuable in the design of precision medicines, a hot topic in contemporary drug development. This aligns with the growing demand for personalized treatment options and therapies with reduced side effects.
The synthesis of α-amino-1H-Benzimidazole-2-butanoic acid typically involves multi-step organic reactions, with researchers constantly optimizing protocols to improve yields and purity. Recent advancements in green chemistry approaches have made the production of such compounds more sustainable, addressing another key concern in modern chemical manufacturing. These developments are particularly relevant as the industry moves toward more environmentally friendly practices.
From a commercial perspective, the market for benzimidazole-based compounds like CAS 91332-08-0 has seen steady growth, driven by increasing research activities in both academic and industrial settings. The compound's versatility as a pharmaceutical intermediate has made it a valuable commodity in the fine chemicals sector, with demand expected to rise in coming years as more applications are discovered.
Analytical characterization of α-amino-1H-Benzimidazole-2-butanoic acid typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and pharmaceutical applications. Quality control is particularly crucial given the compound's potential use in drug development pipelines.
Storage and handling of CAS 91332-08-0 require standard laboratory precautions. The compound is typically stable under recommended conditions, but like many organic compounds, it should be protected from excessive moisture and extreme temperatures to maintain its integrity over time. Proper storage ensures the material remains suitable for sensitive research applications.
Looking to the future, α-amino-1H-Benzimidazole-2-butanoic acid continues to attract research interest for its potential in addressing unmet medical needs. Its structural features make it a promising scaffold for the development of new enzyme inhibitors and receptor modulators, particularly in areas such as metabolic disorders and neurological conditions. These applications align well with current healthcare priorities and research funding trends.
For researchers working with benzimidazole derivatives, understanding the structure-activity relationships of compounds like α-amino-1H-Benzimidazole-2-butanoic acid is crucial. The molecule's hydrogen bonding capacity and charge distribution patterns offer valuable insights for drug design, making it a frequent subject of computational chemistry studies and molecular modeling research.
The patent landscape surrounding CAS 91332-08-0 and related compounds has become increasingly active in recent years, reflecting the growing commercial interest in this chemical space. Several applications have been filed covering synthetic methods, pharmaceutical compositions, and specific therapeutic uses of α-amino-1H-Benzimidazole-2-butanoic acid derivatives, indicating their potential value in various medical applications.
In academic circles, α-amino-1H-Benzimidazole-2-butanoic acid serves as an important teaching example of heterocyclic chemistry and medicinal chemistry principles. Its synthesis and applications are often included in advanced organic chemistry curricula, helping students understand the real-world relevance of chemical concepts they learn in the classroom.
As research into benzimidazole-containing compounds continues to expand, α-amino-1H-Benzimidazole-2-butanoic acid remains at the forefront of scientific inquiry. Its unique combination of structural features and biological activities ensures it will likely remain an important compound in chemical research and drug discovery efforts for years to come.
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